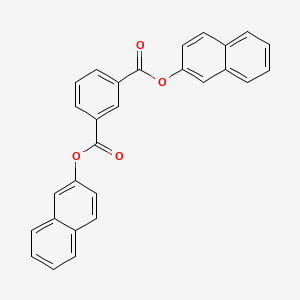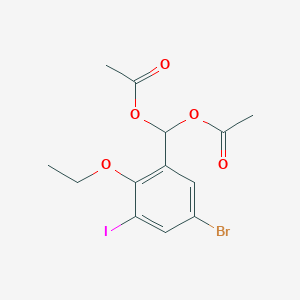
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is a complex organic molecule with the molecular formula C13H14BrIO5 and a molecular weight of 457.05573 g/mol . This compound is characterized by the presence of acetyloxy, bromo, ethoxy, and iodo substituents on a phenyl ring, making it a highly functionalized aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes bromination, iodination, and ethoxylation to introduce the respective substituents. The final step involves acetylation to form the acetyloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetyloxy groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the bromo and iodo substituents, converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and acetyloxy groups may impart specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for easy incorporation into various industrial products .
Wirkmechanismus
The mechanism of action of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the halogens may influence the compound’s binding affinity and specificity. The ethoxy group can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (acetyloxy)(5-chloro-2-ethoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-methoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-ethoxy-3-fluorophenyl)methyl acetate
Uniqueness
Compared to similar compounds, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate stands out due to its specific combination of bromo, ethoxy, and iodo substituents. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H14BrIO5 |
|---|---|
Molekulargewicht |
457.05 g/mol |
IUPAC-Name |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
InChI-Schlüssel |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
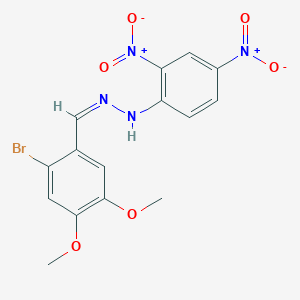
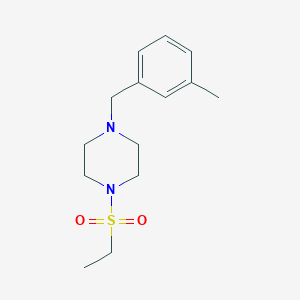
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)
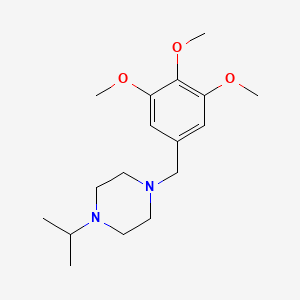
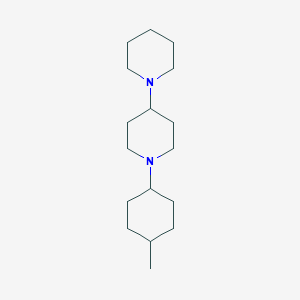
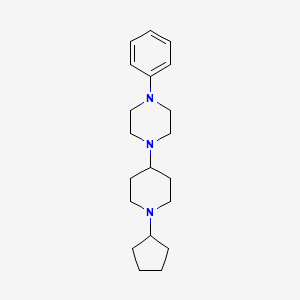
![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)
